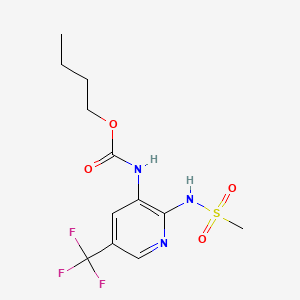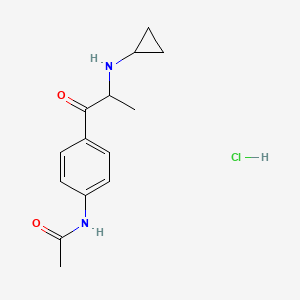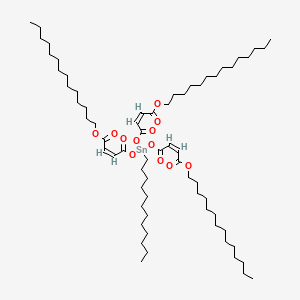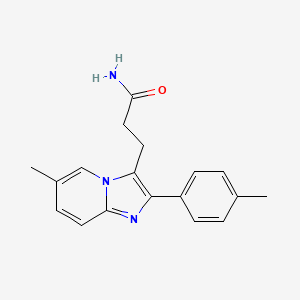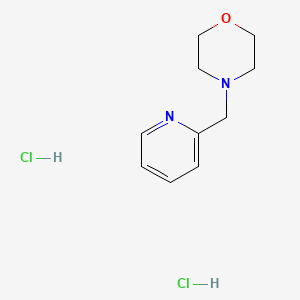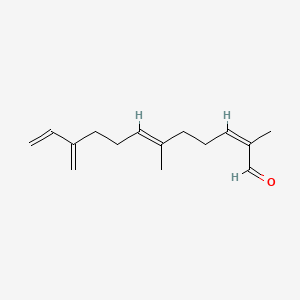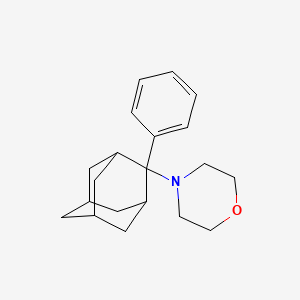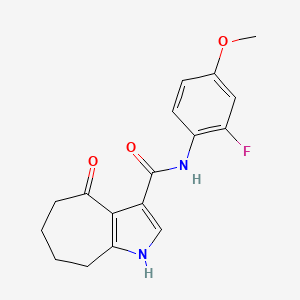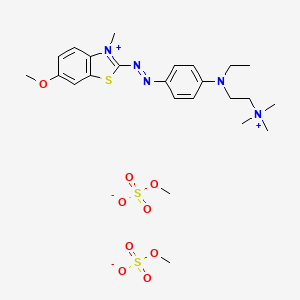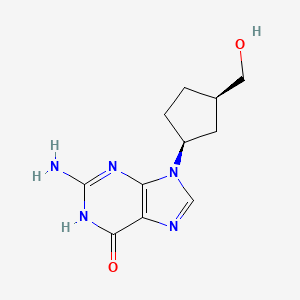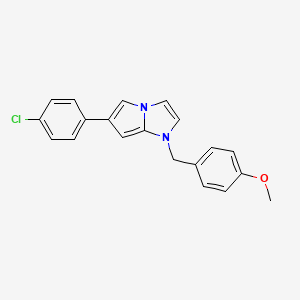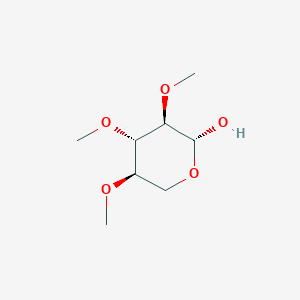
2,3,4-Tri-O-methyl-beta-D-xylopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Tri-O-methyl-beta-D-xylopyranose is a methylated derivative of D-xylose, a monosaccharide commonly found in nature. This compound is characterized by the presence of three methoxy groups attached to the 2nd, 3rd, and 4th carbon atoms of the xylopyranose ring. It is often used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-methyl-beta-D-xylopyranose typically involves the methylation of D-xylose. One common method includes the use of methyl iodide (CH3I) and a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups on the xylopyranose ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3,4-Tri-O-methyl-beta-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted xylopyranose derivatives depending on the nucleophile used.
科学的研究の応用
2,3,4-Tri-O-methyl-beta-D-xylopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential antimicrobial and antitumor activities.
作用機序
The mechanism of action of 2,3,4-Tri-O-methyl-beta-D-xylopyranose involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for various enzymes involved in carbohydrate metabolism. The methoxy groups may influence the compound’s binding affinity and specificity towards these enzymes, thereby modulating its biological activity .
類似化合物との比較
Similar Compounds
- 2,3,4-Tri-O-methyl-alpha-D-xylopyranose
- 2,3,4-Tri-O-methyl-D-xylose
- 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose
Uniqueness
2,3,4-Tri-O-methyl-beta-D-xylopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles with enzymes and other biomolecules .
特性
CAS番号 |
54192-87-9 |
|---|---|
分子式 |
C8H16O5 |
分子量 |
192.21 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-3,4,5-trimethoxyoxan-2-ol |
InChI |
InChI=1S/C8H16O5/c1-10-5-4-13-8(9)7(12-3)6(5)11-2/h5-9H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1 |
InChIキー |
AIVDIFJVLZSYIK-ULAWRXDQSA-N |
異性体SMILES |
CO[C@@H]1CO[C@H]([C@@H]([C@H]1OC)OC)O |
正規SMILES |
COC1COC(C(C1OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


